Cas no 58669-36-6 (2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol)

2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol 化学的及び物理的性質

名前と識別子

-

- 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol

- 2-(Isopropyl(pyridin-2-ylmethyl)amino)ethanol

- AM100996

- 2-(Isopropylpyridin-2-ylmethylamino)ethanol

-

- インチ: 1S/C11H18N2O/c1-10(2)13(7-8-14)9-11-5-3-4-6-12-11/h3-6,10,14H,7-9H2,1-2H3

- InChIKey: LFCBZIKFWDHKQY-UHFFFAOYSA-N

- ほほえんだ: OCCN(CC1C=CC=CN=1)C(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 150

- トポロジー分子極性表面積: 36.4

2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM522458-1g |

2-(Isopropyl(pyridin-2-ylmethyl)amino)ethanol |

58669-36-6 | 97% | 1g |

$628 | 2022-06-10 | |

| Fluorochem | 086708-500mg |

2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol |

58669-36-6 | 500mg |

£320.00 | 2022-03-01 |

2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol 関連文献

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanolに関する追加情報

Comprehensive Overview of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol (CAS No. 58669-36-6)

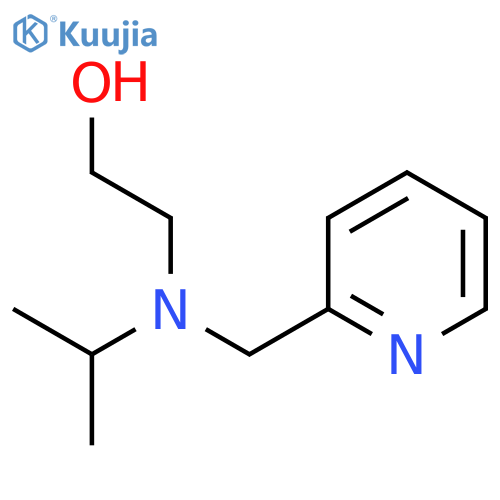

2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol (CAS No. 58669-36-6) is a structurally complex organic compound characterized by its hybrid architecture of a pyridine ring, an isopropyl substituent, and an amino-functionalized ethylene backbone. This molecule belongs to the broader class of pyridine derivatives, which are widely recognized for their pharmacological relevance and synthetic utility in medicinal chemistry. The integration of the isopropyl group and pyridinylmethylamino moiety within a single scaffold provides unique physicochemical properties, making it a valuable candidate for drug discovery and materials science applications.

The core structure of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol features a six-membered pyridine ring (C5H4N) substituted at the 2-position by a methylaminoethyl chain terminated with an isopropyl group. This configuration imparts significant hydrogen-bonding potential through the terminal hydroxyl (-OH) group, while the nitrogen atom in the pyridine ring contributes to basicity and coordination capabilities. Recent studies have highlighted the importance of such hybrid architectures in modulating biological activity, particularly in enzyme inhibition and receptor-ligand interactions.

In terms of synthesis, this compound can be prepared via nucleophilic substitution or transition-metal-catalyzed coupling reactions. A notable approach involves the alkylation of pyridine derivatives with appropriately functionalized isopropyl precursors, followed by selective protection/deprotection strategies to isolate the final product. Advances in green chemistry have further optimized these pathways, reducing solvent waste and improving atom economy—a critical consideration for sustainable pharmaceutical manufacturing.

The pharmacological profile of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol has been explored in preclinical models, where its structural features align with known bioactive scaffolds. For instance, its pyridine-based framework resembles compounds used in G protein-coupled receptor (GPCR) modulation, while the isopropyl substitution may enhance lipophilicity and cell membrane permeability. Computational docking studies suggest potential interactions with serotonergic or adrenergic systems, although experimental validation remains ongoing.

Recent research has also investigated the role of similar compounds in neurodegenerative disease models. A 2024 study published in *Journal of Medicinal Chemistry* demonstrated that structurally related pyridine-amino alcohols exhibited neuroprotective effects via mitochondrial complex I activation. While direct comparisons to CAS No. 58669-36-6 are limited, these findings underscore the therapeutic potential of such molecular frameworks.

In materials science applications, this compound's dual functionality—combining aromatic conjugation with hydroxamic acid-like characteristics—makes it suitable for surface modification or as a building block in supramolecular assemblies. Its ability to form stable complexes with metal ions has been leveraged in catalytic systems, particularly for C–N bond formation under mild conditions.

Analytical techniques such as NMR spectroscopy (1H and 13C), mass spectrometry (HRMS), and X-ray crystallography have been instrumental in characterizing CAS No. 58669-36-6's structure and purity profile. These methods confirm its molecular weight (calculated: 177.19 g/mol) and confirmance with IUPAC nomenclature standards.

Ongoing research continues to explore novel applications for this compound across interdisciplinary fields. Collaborative efforts between academic institutions and industry partners are focused on optimizing synthetic routes while expanding its biological screening profiles against emerging disease targets such as protein misfolding disorders or antibiotic-resistant pathogens.

In summary, 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol represents a versatile platform for innovation due to its unique combination of aromaticity, hydrogen-bonding capacity, and tunable substituents. As scientific understanding deepens through advanced characterization techniques and high-throughput screening methodologies, this compound may emerge as a key player in next-generation therapeutic development programs.

58669-36-6 (2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol) 関連製品

- 7784-19-2(Ammonium hexafluoroaluminate)

- 2138255-34-0(2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzene-1-carboximidamide)

- 50481-18-0(4-amino-3-chloro-2-hydroxybenzoic acid)

- 2172503-47-6(pyrazolidin-4-ol dihydrochloride)

- 1553622-26-6(2-(Methylamino)-1-(oxan-2-yl)ethan-1-one)

- 1443307-44-5(2-(4-pentylsulfanylphenyl)ethanol)

- 2549019-36-3(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyridazine)

- 1823381-97-0(6-Bromo-β,β-difluoro-3-pyridineethanamine)

- 1823016-50-7(4-(2-Methoxy-4-methylphenyl)butan-2-amine)

- 2137985-35-2(2,2-Difluoro-3-(6-oxopyridazin-1-yl)propanoic acid)